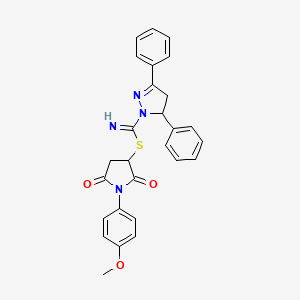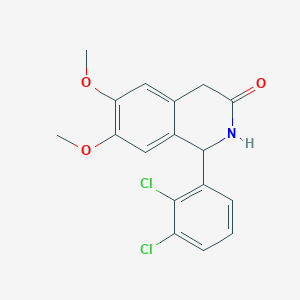![molecular formula C24H15F3N4O4 B3876119 2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3876119.png)
2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile
Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Acrylonitrile is a type of organic compound with the formula CH2CHCN. It’s a colorless volatile liquid that’s often used in the manufacture of plastics, adhesives, and synthetic rubber .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods, including the reaction of o-phenylenediamine with a carboxylic acid . Acrylonitriles can be produced through the ammoxidation of propylene, also known as the SOHIO process .Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1,3-diazole . Acrylonitrile consists of a vinyl group (CH2=CH-) attached to a nitrile group (-CN), making it a type of unsaturated nitrile .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, thanks to their versatile structure . They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . Acrylonitrile can participate in various reactions such as polymerization and hydrogenation .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Acrylonitrile is a colorless volatile liquid .Mechanism of Action
The mechanism of action of benzimidazoles and acrylonitriles can vary widely depending on their specific structure and the context in which they’re used. For example, some benzimidazole derivatives are used as proton pump inhibitors, where they inhibit the action of the gastric proton pump, reducing the production of stomach acid .
Safety and Hazards
Future Directions
The future directions for research into benzimidazoles and acrylonitriles are vast. Benzimidazoles are being investigated for their potential use in a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents . Acrylonitrile is being studied for its potential use in new types of polymers and other materials .
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O4/c1-34-22-11-14(10-15(13-28)23-29-17-4-2-3-5-18(17)30-23)6-8-21(22)35-20-9-7-16(24(25,26)27)12-19(20)31(32)33/h2-12H,1H3,(H,29,30)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMHAOSQKMHCQP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,3-benzothiazol-2-ylthio)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3876038.png)
![N-methyl-1-[5-(1H-pyrazol-3-yl)-2-furyl]-N-(3-thienylmethyl)methanamine](/img/structure/B3876047.png)
![6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid](/img/structure/B3876049.png)
![methyl 2-(benzoylhydrazono)-4-[4-(dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B3876055.png)
![5-amino-3-{1-cyano-2-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3876071.png)

![2-(1-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3876083.png)
![{2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B3876096.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3876098.png)

![ethyl 2-[3-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876122.png)


![1-(1-cyclopenten-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3876139.png)